![molecular formula C20H19N7O2 B2566493 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide CAS No. 2097918-91-5](/img/structure/B2566493.png)

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

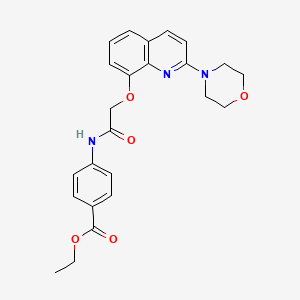

The compound “3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide” is a quinazolinone derivative . Quinazolinones are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the Niementowski reaction of anthranilic acid derivatives and amides . The reaction time for the synthesis of this compound was 100 minutes, and the yield was 85% .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using NMR spectroscopy. The 1H NMR spectrum shows peaks at δ, ppm: 7.1–7.9 m (12H, Ar-H), 11.3 s (1H, CONH, D2O exchangeable), 12.4 s (1H, CONH, D2O exchangeable). The 13C NMR spectrum shows peaks at δ, ppm: 114.1, 119.3, 121.6, 121.9, 123.8, 125.7, 126.7, 128.5, 128.9, 131.5, 131.9, 132.7, 133.5, 135.7, 135.9, 138.8, 138.9, 145.5, 149.7, 167.7, 168.5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, which was accompanied by decarboxylation with the formation of 3-amino-3,4-dihydroquinazolin-4-one . The acylation of the latter with succinic anhydride gave the desired compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its NMR spectra. The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Aplicaciones Científicas De Investigación

Anticancer Research

- Application : Researchers have synthesized various derivatives of this compound to explore their potential as tubulin inhibitors. These derivatives may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Neurological Disorders

- Application : The compound’s unique structure suggests potential as a modulator of neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. Investigating its effects on neuronal function could yield insights into neurodegenerative diseases .

Anti-inflammatory Agents

- Application : Researchers have explored the anti-inflammatory properties of this compound. It may inhibit specific inflammatory pathways or cytokines, making it a candidate for drug development in inflammatory disorders .

Antimicrobial Activity

- Application : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial and fungal strains. Further investigations could explore its mechanism of action and potential clinical use .

Cardiovascular Research

- Application : The compound’s impact on cardiovascular function, such as vasodilation or modulation of cardiac ion channels, warrants investigation. It may have therapeutic implications for heart conditions .

Chemical Biology and Enzyme Inhibition

- Application : Researchers have synthesized analogs of this compound to study their interactions with specific enzymes. It could serve as a scaffold for designing enzyme inhibitors or modulators .

Direcciones Futuras

Quinazolinones are a promising class of compounds in pharmaceutical and medicinal chemistry. Future research could focus on synthesizing different quinazolinone analogues to enhance their biological activity . Additionally, green synthetic procedures could be developed for the synthesis of these compounds .

Propiedades

IUPAC Name |

3-(4-oxoquinazolin-3-yl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O2/c28-18(5-10-27-14-25-16-4-2-1-3-15(16)20(27)29)23-8-11-26-12-9-24-19(26)17-13-21-6-7-22-17/h1-4,6-7,9,12-14H,5,8,10-11H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMSZFPTCONPQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C=CN=C3C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2566414.png)

![N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2566416.png)

![4-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2566418.png)

![3,4-difluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2566421.png)

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2566428.png)

![1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride](/img/structure/B2566429.png)